molecular formula C18H24ClN3O2 B6470177 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one CAS No. 2640814-80-6

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one

Cat. No.: B6470177
CAS No.: 2640814-80-6
M. Wt: 349.9 g/mol
InChI Key: URBFWWQWSXJXTE-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is a synthetic compound often of interest in medicinal chemistry and pharmacology. Its unique molecular structure enables diverse functionalities that can be harnessed in various applications. This compound is particularly notable for its potential biological activities and its utility as a building block in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one typically involves the following steps:

  • Preparation of 3-chloropyridin-4-ol: : This intermediate can be synthesized through chlorination of pyridine followed by hydrolysis.

  • O-Methylation: : The 3-chloropyridin-4-ol is methylated using appropriate methylating agents like methyl iodide in the presence of a base.

  • Formation of the piperidine ring: : Reacting the methylated intermediate with piperidine, followed by subsequent reactions, leads to the formation of the desired piperidinyl compound.

  • Cyclopropylation and Pyrrolidinone Formation:

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using continuous flow chemistry or large-scale batch processes. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidation reactions, often resulting in the formation of N-oxides or further oxidized derivatives.

  • Reduction: : Reduction can modify specific groups within the compound, such as reducing the nitro groups to amines.

  • Substitution: : Halogenation or other substitution reactions can occur at various positions, altering the compound's pharmacokinetic properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed from These Reactions

  • Oxidation: : N-oxides.

  • Reduction: : Amines.

  • Substitution: : Various halogenated derivatives.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one has a broad range of scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe in biological systems.

  • Medicine: : Explored for its therapeutic potential in various disease models.

  • Industry: : Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. Its structure allows it to engage in various molecular pathways, such as:

  • Binding to receptor sites: : Modulating the activity of biological receptors.

  • Inhibiting enzyme activity: : Preventing enzymes from catalyzing reactions.

  • Interacting with DNA/RNA: : Affecting genetic processes and protein synthesis.

Comparison with Similar Compounds

Similar compounds include other pyrrolidinone derivatives and piperidine-based structures. What sets 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific biochemical properties and activities.

List of Similar Compounds

  • Pyrrolidin-2-one derivatives.

  • Piperidine analogs.

  • Other chloropyridine-containing molecules.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Got any other compound mysteries you need solved?

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-15-11-20-7-3-17(15)24-12-13-4-8-21(9-5-13)16-6-10-22(18(16)23)14-1-2-14/h3,7,11,13-14,16H,1-2,4-6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBFWWQWSXJXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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